REACTION_CXSMILES
|
O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.NCCCCCC(O)=O.C(O)(=O)C.[CH:26]1[CH:30]=[C:29]([CH:31]=[O:32])[N:28]([CH2:33][CH2:34][CH2:35][CH2:36][C@H:37](N)[C:38]([OH:40])=[O:39])[C:27]=1[CH2:42][OH:43]>O>[CH:42]([C:27]1[N:28]([CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][C:38]([OH:40])=[O:39])[C:29]([CH2:31][OH:32])=[CH:30][CH:26]=1)=[O:43]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
|
NCCCCCC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
L-lysyl pyrraline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(N(C(=C1)C=O)CCCC[C@@H](C(=O)O)N)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Structure 8b was prepared
|
Type
|
EXTRACTION
|
Details
|
The resulting brown solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The concentrate was charged onto a silica gel column for flash chromatography in 3:1 hexane/ethyl acetate
|
Type
|
ADDITION
|
Details
|
2,4-Dinitrophenylhydrazine-positive fractions containing caproyl pyrraline
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether/hexane
|
Type
|
CUSTOM
|
Details
|
Chemical ionization mass spectrometry was analyzed with methane as the reaction gas
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N(C(=CC1)CO)CCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |